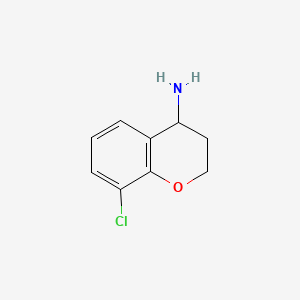

8-Chlorochroman-4-amine

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

8-Chlorochroman-4-amine , also known by its chemical formula C9H10ClNO , is a compound with a molecular weight of approximately 183.63 g/mol . It falls within the class of chroman-4-amines and is characterized by its chlorinated structure. The compound’s IUPAC name is 8-chloro-3,4-dihydro-2H-chromen-4-amine .

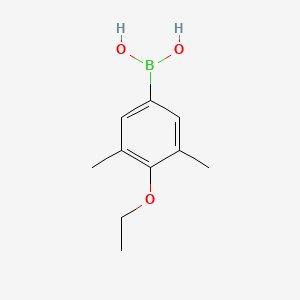

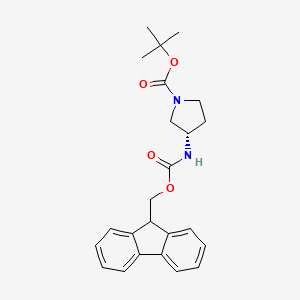

Molecular Structure Analysis

The molecular structure of 8-Chlorochroman-4-amine consists of a chroman ring with a chlorine atom attached at position 8. The compound also contains an amino group (NH2) at position 4 of the chroman ring. The 2D and 3D representations of the structure can be visualized using appropriate software tools .

科研应用

Organic Reactions in Ionic Liquids

- Application: Utilizing in situ X-ray photoelectron spectroscopy (XPS) for monitoring organic, liquid-phase reactions involving ionic head groups attached to organic molecules, including chloroamines (Niedermaier et al., 2012).

Graphene-based Photocatalysts for Nitro Compound Reduction

- Application: Role in the reduction of nitro compounds to amines, significant in the synthesis of drugs and other biologically active molecules, using graphene-based catalysts (Nasrollahzadeh et al., 2020).

Biobased Amines: Synthesis to Polymers

- Application: Fundamental and applied research on the synthesis of biobased primary and secondary amines, including chloroamines, for material chemistry applications (Froidevaux et al., 2016).

Antibacterial Properties of 8-Nitrofluoroquinolone Derivatives

- Application: Investigating antibacterial properties of derivatives, including chloroamine-based compounds, for their efficacy against gram-positive and gram-negative strains (Al-Hiari et al., 2007).

Amine-Functionalized Photocatalysts for Environmental Remediation

- Application: Using amine-functionalized catalysts for the photocatalytic reduction of environmentally harmful species, demonstrating the utility in environmental cleanup processes (Hu et al., 2019).

Photochemical Activation of Tertiary Amines in Cell Physiology

- Application: Exploring photoactivation of tertiary amines for studying cell physiology, with implications for genetic and molecular biology research (Asad et al., 2017).

Constructing Fluorescent Markers for Organelle Labeling

- Application: Development of fluorescent dyes, including amine compounds, for labeling cellular organelles, aiding in medical and biological imaging studies (Ni et al., 2020).

Catalytic Reductive Aminations using Molecular Hydrogen

- Application: Synthesis of various types of amines, including chloroamines, for pharmaceuticals, agrochemicals, and biomolecules, using catalytic reductive aminations (Murugesan et al., 2020).

性质

IUPAC Name |

8-chloro-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWHOLRRUIEVQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chlorochroman-4-amine | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)

ruthenium(II)](/img/structure/B1316115.png)